(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride
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Overview
Description
(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound with the molecular formula C7H14ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral catalyst to produce the desired enantiomer. The reaction conditions often include specific temperatures, pressures, and solvents to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications .
Chemical Reactions Analysis
Types of Reactions
(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of (3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride include:
(S)-α-methyl,α-amino acids: These compounds share a similar chiral structure and are used in various chemical and biological applications.
Other piperidine derivatives: Compounds such as 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride (1:1), (3R,6R)-rel- have similar chemical properties and applications.
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the resulting unique chemical and biological properties. This compound’s chiral nature allows it to interact selectively with other chiral molecules, making it particularly valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
(3R,6R)-6-methylpiperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNNMKIITLUFIE-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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